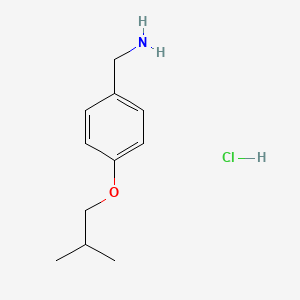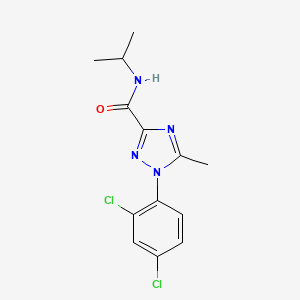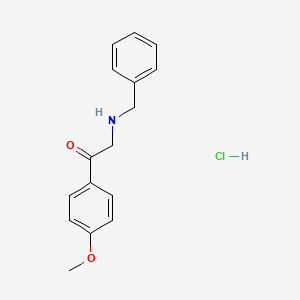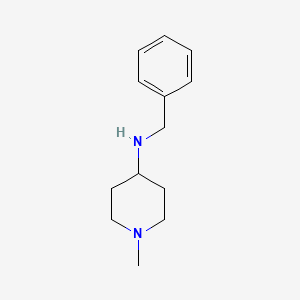
2-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide and similar compounds involves the use of pyrimidifen as a template according to the principle of bioisosterism . This process involves the design and synthesis of a series of pyrimidinamine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is an important substance in the synthesis of various active molecules . This compound also contains a morpholine ring and a benzamide group.Aplicaciones Científicas De Investigación
Imaging Applications
- Sigma-2 Receptor Imaging : Fluorine-containing benzamide analogs have been evaluated for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma2 receptors demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating potential for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).
Antimicrobial Activity
- Antibacterial and Antifungal Agents : A study synthesized novel fluorine-containing derivatives with potential antimicrobial potency. These compounds demonstrated remarkable in vitro antimicrobial activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Desai et al., 2013).
- Microbial Activities of Benzamide Derivatives : Another research focused on the efficient synthesis of novel fluorinated benzamide derivatives exhibiting potent antifungal and antibacterial activity, suggesting their usefulness in developing new antimicrobial agents (Patharia et al., 2020).
Propiedades
IUPAC Name |
2-fluoro-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c18-14-4-2-1-3-13(14)17(23)19-5-8-25-16-11-15(20-12-21-16)22-6-9-24-10-7-22/h1-4,11-12H,5-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXXRAPJNXSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
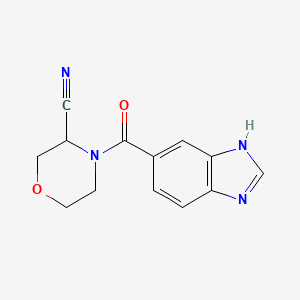

![2-chloro-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B2588160.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2588161.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2588163.png)
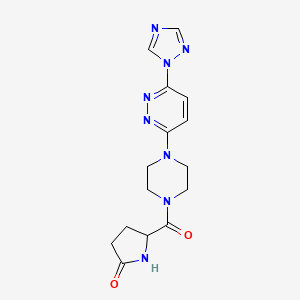
![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2588165.png)

